1-(Oxan-2-YL)heptan-2-one

Description

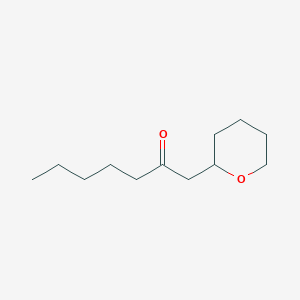

1-(Oxan-2-YL)heptan-2-one is a ketone derivative featuring a heptan-2-one backbone (a seven-carbon chain with a ketone group at the second position) and an oxane (tetrahydropyran) ring substituent at the first carbon. This structural combination confers unique physicochemical properties, such as moderate polarity due to the oxygen-containing oxane ring and hydrophobic characteristics from the aliphatic chain.

Properties

CAS No. |

63328-85-8 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-(oxan-2-yl)heptan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-7-11(13)10-12-8-5-6-9-14-12/h12H,2-10H2,1H3 |

InChI Key |

AQNLGZYHDCSKJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Oxan-2-YL)heptan-2-one can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by reductive oxa ring opening. This method allows for the formation of the oxane ring and subsequent functionalization to yield the desired ketone . Industrial production methods may involve catalytic hydrogenation and other processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(Oxan-2-YL)heptan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Oxan-2-YL)heptan-2-one has several applications in scientific research:

Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-YL)heptan-2-one involves its interaction with various molecular targets. The oxane ring and ketone group allow it to engage in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Straight-Chain Aliphatic Ketones

Hexan-2-one (CAS 591-78-6) and 2-heptanone (CAS 110-43-0) are simpler analogs lacking the oxane substituent. Key differences include:

- Volatility: Hexan-2-one (boiling point ~127°C) and 2-heptanone (boiling point ~151°C) have lower molecular weights than 1-(Oxan-2-YL)heptan-2-one, making them more volatile .

- Biological Roles : Heptan-2-one is identified in insect secretions (440 ng/individual) as a semiochemical, whereas the oxane-substituted derivative may exhibit altered bioactivity due to structural complexity .

Table 1: Comparison with Straight-Chain Ketones

| Property | Hexan-2-one | 2-Heptanone | This compound |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O | C₇H₁₄O | C₁₂H₂₀O₂ |

| CAS Number | 591-78-6 | 110-43-0 | Not explicitly listed |

| Boiling Point | ~127°C | ~151°C | Higher (estimated) |

| Key Functional Groups | Ketone | Ketone | Ketone + Oxane ring |

| Applications | Industrial solvent | Fragrance, solvent | Synthetic intermediate |

Bicyclic and Polycyclic Ketones

Table 2: Comparison with Bicyclic Ketones

| Property | 4-Isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one | 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one | This compound |

|---|---|---|---|

| Molecular Framework | Oxabicyclo[4.1.0] | Bicyclo[2.2.1] | Monocyclic oxane |

| Substituents | Isopropenyl, methyl | Trimethyl | Oxane ring |

| Strain/Reactivity | High (epoxide-like) | Moderate | Low |

| Environmental Presence | Not reported | Detected in groundwater | Not reported |

Substituted Heptan-2-one Derivatives

Compounds like 1-((((3-fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS 453582-61-1) feature bulky or electronegative groups :

- Synthetic Complexity : Derivatives with sulfonyl or aryl groups require multi-step synthesis, whereas this compound may be synthesized via simpler alkylation or cyclization routes.

Key Research Findings

- Ecological Significance : Heptan-2-one derivatives are semiochemicals in insects, with glandular secretions containing up to 1 µg/individual .

- Structural Effects on Properties : The oxane ring in this compound reduces volatility compared to linear ketones but enhances polarity, impacting solubility and reactivity .

- Synthetic Utility: Bicyclic analogs are prioritized in medicinal chemistry for their constrained geometries, while the target compound’s monocyclic structure offers flexibility for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.